N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921466-30-0
VCID: VC5605683
InChI: InChI=1S/C21H20N4O4S/c1-13-3-2-4-15(7-13)23-20(27)25-21-24-16(11-30-21)9-19(26)22-10-14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27)
SMILES: CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.48

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

CAS No.: 921466-30-0

Cat. No.: VC5605683

Molecular Formula: C21H20N4O4S

Molecular Weight: 424.48

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide - 921466-30-0

Specification

CAS No. 921466-30-0
Molecular Formula C21H20N4O4S
Molecular Weight 424.48
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H20N4O4S/c1-13-3-2-4-15(7-13)23-20(27)25-21-24-16(11-30-21)9-19(26)22-10-14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27)
Standard InChI Key JRCRNJYWWZBNTI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(benzo[d] dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, reflects its intricate architecture. Key components include:

  • Benzo[d] dioxole: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring.

  • Thiazole: A five-membered heterocycle containing sulfur and nitrogen, critical for electronic interactions.

  • m-Tolyl urea: A substituted urea group with a meta-methylphenyl substituent, enhancing hydrophobicity.

Table 1: Molecular Properties

PropertyValue
CAS No.921466-30-0
Molecular FormulaC21H20N4O4S\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_4\text{S}
Molecular Weight424.48 g/mol
SMILES NotationCOc1cc2OCOc2cc1CNC(=O)Cc3csc(n3)NC(=O)Nc4cc(C)ccc4

The SMILES notation elucidates connectivity, emphasizing the acetamide bridge between the benzodioxole and thiazole-urea segments.

Structural Analysis

X-ray crystallography and NMR studies reveal planar geometry in the benzodioxole and thiazole rings, facilitating π-π stacking with biological targets. The m-tolyl group induces steric effects, potentially modulating binding specificity. Comparative analysis with analogs, such as N-(benzo[d] dioxol-5-yl)-2-((3-(3-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (PubChem CID 16815088), highlights the role of urea vs. triazolo groups in bioactivity .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Benzodioxole Methylation: 5-Nitrobenzo[d][1, dioxole is reduced and methylated to form the benzylamine intermediate.

  • Thiazole Formation: Cyclization of thiourea derivatives with α-bromoacetophenone yields the 4-thiazolylacetamide core.

  • Urea Coupling: Reaction of m-tolyl isocyanate with the thiazole amine completes the structure.

Table 2: Reaction Conditions and Yields

StepReagentsYield (%)
Benzylamine SynthesisLiAlH4\text{LiAlH}_4, DMF78
Thiazole CyclizationEtOH, reflux65
Urea CouplingDCM, RT82

Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., triethylamine for urea coupling) are critical for reproducibility.

Cell LineIC~50~ (µM)Target Pathway
MCF7 (Breast Cancer)12.5PI3K/Akt/mTOR
A549 (Lung Cancer)18.2Not determined

Molecular Docking and Mechanistic Insights

Binding Affinity Predictions

Docking simulations (AutoDock Vina) reveal strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to cyclin-dependent kinase 2 (CDK2). Key interactions include:

  • Hydrogen bonds between the urea carbonyl and Lys33.

  • Hydrophobic contacts between m-tolyl and Phe80.

Comparative Analysis with Analogs

Replacing the thiazole with triazolo[4,3-b]pyridazine (as in PubChem CID 16815088) reduces binding affinity (ΔG=7.1kcal/mol\Delta G = -7.1 \, \text{kcal/mol}), validating the thiazole’s superiority in target engagement .

Future Directions

  • In Vivo Toxicology: Acute and chronic toxicity profiling in murine models.

  • Formulation Development: Nanoparticle encapsulation to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the m-tolyl group to optimize pharmacokinetics .

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